molecular formula C6H4BrClFN B11737433 4-(Bromomethyl)-3-chloro-5-fluoropyridine CAS No. 1227563-95-2

4-(Bromomethyl)-3-chloro-5-fluoropyridine

Cat. No.: B11737433
CAS No.: 1227563-95-2
M. Wt: 224.46 g/mol
InChI Key: FDOUUZCWZMLPIH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-chloro-5-fluoropyridine is a versatile multifunctional halopyridine derivative intended exclusively for research and development purposes. Its structure, featuring bromomethyl, chloro, and fluoro substituents on the pyridine ring, makes it a valuable synthetic building block. Similar halogenated pyridines are widely employed as key intermediates in the synthesis of various pharmaceutical compounds, facilitating structure-activity relationship (SAR) studies by providing a functionalized core for further modification . The bromomethyl group is a particularly reactive site, allowing for nucleophilic substitutions to introduce new carbon chains or functional groups. Furthermore, this compound finds potential application in agrochemical synthesis as a building block for herbicides, fungicides, and insecticides, where halogenated pyridines are common structural motifs . In chemical research, the distinct halogen atoms offer versatile reactive sites for selective cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental to constructing complex molecules in medicinal and material chemistry . This product is strictly for research use and is not intended for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227563-95-2

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

4-(bromomethyl)-3-chloro-5-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2

InChI Key

FDOUUZCWZMLPIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CBr)F

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl 3 Chloro 5 Fluoropyridine and Analogous Compounds

Bromomethylation Reactions for Pyridine (B92270) Derivatives

The final key transformation in the synthesis of the target compound is the conversion of the 4-methyl group into a 4-(bromomethyl) group. The most common and direct method for this is free-radical benzylic bromination. sci-hub.se

This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent such as carbon tetrachloride (CCl₄). daneshyari.com The reaction is initiated by a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means. daneshyari.com The mechanism involves the abstraction of a hydrogen atom from the benzylic (methyl) position by a bromine radical, forming a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a bromine source (Br₂ generated in situ from NBS) to yield the desired bromomethyl product. chemistrysteps.com

A significant challenge in this reaction is controlling the selectivity to prevent the formation of di- and tri-brominated side products, which can reduce the yield of the desired monobrominated compound and complicate purification. sci-hub.sedaneshyari.com The choice of solvent can influence the selectivity of the reaction; solvents like dichloromethane (B109758) and benzene (B151609) have been shown to be viable alternatives to carbon tetrachloride. sci-hub.se

An alternative, though more circuitous, route is the deoxybromination of the corresponding benzylic alcohol (e.g., 4-pyridinemethanol). sci-hub.se This involves first oxidizing the methyl group to an alcohol, which is then converted to the bromide using reagents like phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅). chemicalbook.com For example, 4-(bromomethyl)pyridine (B1298872) can be synthesized by reacting 4-pyridinemethanol (B147518) with PBr₃ in chloroform. chemicalbook.com

Common Conditions for Bromomethylation of Methylpyridines
PrecursorReagent(s)Initiator/ConditionsSolventTypical ProductReference
MethylpyridineN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon Tetrachloride (CCl₄)Bromomethylpyridine daneshyari.com
MethylpyridineN-Bromosuccinimide (NBS)Photochemical (light)Dichloromethane or BenzeneBromomethylpyridine sci-hub.se
PyridinemethanolPhosphorus Tribromide (PBr₃)RefluxChloroformBromomethylpyridine chemicalbook.com
PyridinemethanolPhosphorus Pentabromide (PBr₅)RefluxChloroformBromomethylpyridine chemicalbook.com

Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS)

The conversion of 4-methyl-3-chloro-5-fluoropyridine to its 4-(bromomethyl) derivative is most commonly achieved via a radical substitution reaction. N-Bromosuccinimide (NBS) is the preeminent reagent for this type of transformation, particularly for the bromination of allylic and benzylic positions, the latter being analogous to the methyl group on the pyridine ring. wikipedia.orgnumberanalytics.com This process, known as the Wohl-Ziegler reaction, involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which initiates a chain reaction. wikipedia.orgnumberanalytics.com The reaction proceeds by abstracting a hydrogen atom from the methyl group, forming a stabilized benzylic-type radical, which then reacts with a bromine source to yield the final product. numberanalytics.com

The efficiency and selectivity of the bromination reaction using NBS are highly dependent on the reaction conditions. numberanalytics.com Key parameters that require optimization include the choice of solvent, the type of radical initiator, and the reaction temperature.

Standard conditions involve refluxing a solution of the substrate and NBS in an anhydrous, non-polar solvent, typically carbon tetrachloride (CCl4). wikipedia.orgcommonorganicchemistry.com The use of an anhydrous solvent is critical, as the presence of water can lead to the hydrolysis of the desired product. missouri.edu Radical initiation is essential to begin the chain reaction and can be achieved through chemical initiators or photochemical methods. wikipedia.org The most common chemical initiators are azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). numberanalytics.comcommonorganicchemistry.com Alternatively, irradiation with light can promote the necessary homolytic cleavage of the N-Br bond. wikipedia.orgnumberanalytics.com

The selection of the initiator and reaction conditions can significantly impact the yield and purity of 4-(bromomethyl)-3-chloro-5-fluoropyridine. The table below summarizes typical conditions for benzylic-type brominations.

InitiatorSolventTemperatureTypical Outcome
Azobisisobutyronitrile (AIBN)CCl4Reflux (~77°C)Efficient initiation, clean reaction
Benzoyl Peroxide (BPO)CCl4Reflux (~77°C)Effective, but can sometimes lead to side reactions
UV Irradiation (light)CCl4Room Temp to RefluxGood for heat-sensitive substrates, avoids chemical initiator residues

A significant challenge in the synthesis of complex molecules is achieving site-selectivity. In the case of 3-chloro-5-fluoro-4-methylpyridine, bromination must occur exclusively at the methyl group without affecting the pyridine ring itself. The radical mechanism of the Wohl-Ziegler reaction is key to this selectivity.

The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine and fluorine, is electronically deactivated. This deactivation makes it resistant to electrophilic attack, which would be the mechanism for ring bromination. youtube.com The radical pathway, however, is favored at the 4-methyl position because the abstraction of a hydrogen atom leads to the formation of a resonance-stabilized radical intermediate. This benzylic-type radical is more stable than other potential carbon radicals, ensuring that the reaction is highly selective for the methyl group. wikipedia.org The low concentration of molecular bromine generated slowly from the reaction of NBS with trace HBr also favors the radical pathway over competitive electrophilic addition to the ring. youtube.com This inherent selectivity allows for the precise installation of the bromomethyl group, which is crucial for subsequent functionalization in pharmaceutical and agrochemical applications. rsc.org

Alternative Bromomethylating Reagents and Protocols

While NBS is the most widely used reagent for benzylic bromination, several other N-bromo compounds and alternative reagents can be employed. These alternatives may offer advantages in terms of milder reaction conditions, different selectivity, or improved safety profiles. For instance, various N-bromoamides can serve as effective sources of bromine radicals for site-selective C-H functionalization under visible light, offering a convenient and mild approach. researchgate.net

Other potential brominating agents include:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Often used as a substitute for NBS, it can perform similar transformations.

N-Bromophthalimide (NBP): Another N-bromoimide that can act as a radical bromine source.

Pyridinium (B92312) tribromide: While often used for alpha-bromination of ketones, its applicability can extend to other systems under specific conditions. commonorganicchemistry.com

The choice of reagent can be influenced by factors such as substrate compatibility, desired reactivity, and the scale of the reaction.

Instability Considerations and By-Product Formation in Bromomethylation

The synthesis of this compound is not without its challenges. The product itself can be unstable, and several side reactions can lead to the formation of unwanted by-products.

Instability: Bromomethylated heterocyclic compounds are often potent lachrymators and can be unstable upon storage. They may be susceptible to decomposition or self-alkylation, particularly if not stored under anhydrous and cool conditions.

By-Product Formation:

Over-bromination: A common side product is the corresponding 4-(dibromomethyl) derivative, which arises from a second radical bromination event at the already functionalized methyl group. This can often be minimized by carefully controlling the stoichiometry of NBS.

Ring Bromination: Although the radical pathway is favored, improper reaction conditions (e.g., presence of acid or polar solvents) can promote an electrophilic mechanism, leading to bromination on the pyridine ring.

Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the bromomethyl group, forming the corresponding hydroxymethylpyridine. missouri.edu

Impure Reagents: The purity of NBS is crucial; impure, yellowish NBS can give unreliable results and generate side products. wikipedia.orgmissouri.edu It is often recommended to use freshly recrystallized NBS to minimize these issues. wikipedia.org

Careful control of the reaction stoichiometry, temperature, and purity of reagents is essential to maximize the yield of the desired product and minimize the formation of these by-products.

Advanced and Emerging Synthetic Protocols

To address the challenges of efficiency, safety, and waste reduction, modern organic synthesis is increasingly focused on developing advanced protocols such as one-pot reactions.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of reduced waste, time, and resources. nih.govorganic-chemistry.org In the context of pyridine chemistry, numerous one-pot procedures have been developed to create highly functionalized pyridine rings. acs.orgorganic-chemistry.orgacs.org

Metal-Catalyzed Synthetic Routes to Pyridine Derivatives

Transition-metal catalysis offers powerful tools for the construction and functionalization of pyridine rings, enabling reactions that are often difficult to achieve through classical methods. nih.govacsgcipr.orgresearchgate.net These catalytic systems provide pathways for the selective introduction of substituents, including halogens, onto the pyridine core.

Rhodium(III)-catalyzed C-H functionalization has emerged as a valuable method for preparing multi-substituted fluorinated pyridines. For instance, the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a rhodium complex such as [Cp*RhCl₂]₂, can yield 3-fluoropyridines with various substitution patterns. This approach is notable for its ability to construct the fluorinated pyridine ring in a single step from acyclic precursors.

Palladium catalysis is widely employed for the halogenation of pyridines. Chelation-assisted C-H activation strategies allow for the regioselective introduction of chlorine. For example, 2-arylpyridines can be selectively chlorinated at the ortho-position of the aryl group using palladium(II) acetate (B1210297) as a catalyst. While this exemplifies C-H chlorination on a substituent, direct C-H chlorination of the pyridine ring can also be achieved. The functionalization of pyridine C-H bonds is a significant area of research, with various transition metals being explored to control the regioselectivity of these transformations. nih.gov

The introduction of a bromomethyl group at the 4-position of a pyridine ring is often accomplished through free-radical bromination of the corresponding 4-methylpyridine (B42270). daneshyari.com Reagents such as N-bromosuccinimide (NBS) are commonly used for this purpose, often initiated by light or a radical initiator. daneshyari.com While not a direct metal-catalyzed process on the methyl group, the synthesis of the 4-methylpyridine precursor can be achieved through metal-catalyzed cross-coupling reactions. For instance, a pre-halogenated pyridine can be coupled with an appropriate methylating agent using a palladium or nickel catalyst. The regioselectivity of free-radical bromination on dimethylpyridines has been shown to be influenced by the electronic effects of the nitrogen atom in the ring. daneshyari.com

Catalytic System Transformation Substrate Example Product Example Key Features
Rh(III) complexesC-H Fluorination/Cyclizationα-fluoro-α,β-unsaturated oxime and an alkyneMulti-substituted 3-fluoropyridineConstructs the fluorinated pyridine ring.
Pd(II) acetateChelation-assisted C-H Chlorination2-Arylpyridineortho-Chloro-2-arylpyridineHigh regioselectivity for chlorination.
Various Transition MetalsCross-Coupling ReactionsHalogenated pyridine and a methylating agentMethylated pyridineVersatile method for introducing alkyl groups.

This table provides an overview of metal-catalyzed reactions for the synthesis of functionalized pyridine derivatives analogous to this compound.

Mechanochemical Approaches for Halogenated Pyridine Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained prominence as a sustainable and efficient synthetic methodology. These solvent-free or low-solvent reactions often lead to higher yields, shorter reaction times, and unique reactivity compared to traditional solution-phase synthesis.

The synthesis of halogenated organic compounds, including pyridine derivatives, is amenable to mechanochemical conditions. For example, the oxidative mechanochemical bromination of imidazo[1,2-a]pyridines has been successfully demonstrated. This reaction can be carried out by grinding the substrate with a bromide salt, such as sodium bromide or ammonium (B1175870) bromide, and an oxidant. This approach highlights the potential for the direct and solvent-free introduction of bromine onto a pyridine-containing heterocyclic system.

N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are effective halogenating agents in mechanochemical reactions. The solid-state nature of these reagents makes them well-suited for grinding techniques. The application of these methods could be envisioned for the halogenation of pre-functionalized pyridine rings, providing a green alternative to conventional halogenation methods that often employ hazardous solvents and reagents.

Mechanochemical Method Reagents Transformation Advantages
Oxidative HalogenationSubstrate, Halide Salt (e.g., NaBr), OxidantIntroduction of a halogen onto a heterocyclic ringSolvent-free, potentially high yields and regioselectivity.
Halogenation with N-HalosuccinimidesSubstrate, N-halosuccinimide (e.g., NBS, NCS)Halogenation of aromatic and heterocyclic compoundsUse of solid, easy-to-handle reagents; environmentally friendly.

This table summarizes mechanochemical approaches for the synthesis of halogenated pyridine derivatives.

Stereoselective and Enantioselective Synthetic Considerations

While this compound is an achiral molecule, the principles of stereoselective and enantioselective synthesis are crucial when considering the preparation of analogous compounds that possess chiral centers. The development of catalytic asymmetric methods for the functionalization of pyridines is a frontier in organic synthesis, enabling access to enantioenriched molecules with potential biological activity.

The direct enantioselective functionalization of the pyridine ring can be challenging due to the coordinating ability of the nitrogen atom, which can interfere with chiral catalysts. However, innovative strategies have been developed to overcome this. For example, rhodium-catalyzed C-3/5 methylation of pyridines can be achieved through a temporary dearomatization strategy. This approach alters the electronic nature of the pyridine ring, allowing for nucleophilic attack. While the specific example of methylation does not introduce a chiral center, the underlying principle of temporary dearomatization can be applied to other reactions where a chiral nucleophile or an electrophile in the presence of a chiral catalyst could induce enantioselectivity.

Transition-metal-catalyzed enantioselective C-H alkylation of pyridines remains a significant challenge but is an active area of research. nih.gov The development of chiral ligands that can effectively control the stereochemical outcome of C-H activation and subsequent bond formation is key to advancing this field. Such methods, once fully developed, could be applied to the synthesis of chiral pyridine derivatives with functional groups at various positions.

Reactivity and Transformational Chemistry of 4 Bromomethyl 3 Chloro 5 Fluoropyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are central to the transformational chemistry of 4-(Bromomethyl)-3-chloro-5-fluoropyridine. These reactions can be broadly categorized into two types: displacement of the bromide from the methyl group attached to the ring and substitution of the halogen atoms directly on the pyridine (B92270) ring.

Displacement of the Bromomethyl Group by Diverse Nucleophiles

The bromomethyl group at the C-4 position of the pyridine ring is structurally analogous to a benzylic bromide. This structural feature renders the methylene (B1212753) carbon highly susceptible to nucleophilic attack via an SN2 mechanism. The adjacent pyridine ring stabilizes the transition state, accelerating the substitution process. Consequently, the bromide is an excellent leaving group and can be readily displaced by a wide array of nucleophiles.

Primary and secondary amines are effective nucleophiles for the displacement of the bromomethyl group, leading to the formation of the corresponding substituted aminomethylpyridines. These reactions are fundamental in synthetic chemistry for introducing nitrogen-containing functionalities. The reaction proceeds by the attack of the amine's lone pair of electrons on the electrophilic methylene carbon, displacing the bromide ion.

Oxygen-based nucleophiles, such as alkoxides, phenoxides, and carboxylates, react with this compound to form ethers and esters, respectively. For example, reaction with sodium methoxide (B1231860) would yield 3-chloro-5-fluoro-4-(methoxymethyl)pyridine. These transformations are crucial for introducing alkoxy and acyloxy groups into the molecule.

Sulfur-based nucleophiles, which are typically "soft" nucleophiles, react efficiently with the "soft" electrophilic center of the bromomethyl group. Thiolates and thiols are commonly used to form thioethers (sulfides). These reactions are a reliable method for creating carbon-sulfur bonds.

Table 1: Representative Nucleophilic Substitution Reactions at the Bromomethyl Position This table illustrates the expected products from the reaction of this compound with various nucleophiles based on established chemical principles.

NucleophileNucleophile TypeExpected ProductProduct Class
Ammonia (NH₃)Amine1-(3-Chloro-5-fluoropyridin-4-yl)methanaminePrimary Amine
Diethylamine (Et₂NH)AmineN,N-Diethyl-1-(3-chloro-5-fluoropyridin-4-yl)methanamineTertiary Amine
Sodium Methoxide (NaOMe)Oxygen-Based3-Chloro-5-fluoro-4-(methoxymethyl)pyridineEther
Sodium Phenoxide (NaOPh)Oxygen-Based3-Chloro-5-fluoro-4-(phenoxymethyl)pyridineEther
Sodium Thiophenoxide (NaSPh)Sulfur-Based3-Chloro-5-fluoro-4-((phenylthio)methyl)pyridineThioether

Halogen Exchange Reactions on the Pyridine Ring

Halogen exchange reactions provide a method to modify the substitution pattern directly on the pyridine ring. This type of transformation, a subset of nucleophilic aromatic substitution (SNAr), allows for the replacement of one halogen with another. For instance, the chlorine atom at the C-3 position can potentially be substituted by fluorine. This is typically achieved using a fluoride (B91410) salt, such as cesium fluoride (CsF) or potassium fluoride (KF), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.netnih.gov Such reactions are synthetically valuable for creating fluorinated aromatic compounds which can be difficult to synthesize by other means. google.comscribd.com

Influence of Halogen Substituents (Chloro, Fluoro) on Nucleophilic Aromatic Substitution Reactivity

The reactivity of the pyridine ring toward nucleophilic aromatic substitution (SNAr) is significantly governed by the electronic properties of the ring and its substituents. wikipedia.org Pyridine itself is an electron-deficient heterocycle, which makes it more susceptible to nucleophilic attack than benzene (B151609). youtube.comnih.gov

The position of attack is crucial. Nucleophilic attack on halopyridines is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. youtube.comstackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate (a Meisenheimer complex) through resonance. stackexchange.com Attack at the C-3 (meta) position does not allow for this delocalization onto the nitrogen, resulting in a less stable intermediate and a significantly slower reaction rate. youtube.com

In the case of this compound, the substitutable halogens (chloro and fluoro) are at the C-3 and C-5 positions, which are both meta to the ring nitrogen. However, the reactivity is also influenced by the nature of the halogen leaving group. In nucleophilic aromatic substitutions on electron-poor rings, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com The high electronegativity of fluorine makes the attached carbon more electrophilic and better stabilizes the developing negative charge in the transition state. Consequently, fluoride is generally a much better leaving group than chloride in SNAr reactions. chemrxiv.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than the corresponding reaction with 2-chloropyridine. researchgate.netnih.gov

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

FactorInfluence on Reactivity of this compoundRationale
Ring Nitrogen Activates the ring to nucleophilic attack (compared to benzene). Directs substitution to C-2 and C-4 positions.The electronegative nitrogen atom withdraws electron density and can stabilize the anionic intermediate via resonance if attack occurs at the ortho/para positions. youtube.comstackexchange.com
Position of Halogens C-3 (Chloro) and C-5 (Fluoro) are meta positions, which are inherently less reactive towards SNAr than C-2 or C-4.The negative charge of the reaction intermediate cannot be delocalized onto the ring nitrogen from the meta position. youtube.com
Leaving Group Ability Fluoride is a significantly better leaving group than chloride in SNAr.The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic attack. researchgate.netnih.gov
Electronic Effect of Substituents The electron-withdrawing nature of both Cl and F increases the overall electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.Reduces electron density across the aromatic system, facilitating the initial attack by a nucleophile. wikipedia.org

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene, necessitating harsh reaction conditions. acs.org The reactivity of this compound is further diminished by the presence of two halogen substituents, chloro and fluoro, which are both deactivating groups.

Electrophilic attack on the pyridine nucleus generally occurs at the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where a positive charge is placed on the electronegative nitrogen atom. nih.gov In the case of this compound, the 3- and 5- positions are already substituted. Therefore, electrophilic substitution would target the remaining C-2 or C-6 positions. However, due to the profound deactivation of the ring by the cumulative effects of the nitrogen atom and the two halogen substituents, electrophilic aromatic substitution on the pyridine nucleus of this compound is exceptionally difficult and generally not a synthetically viable pathway. Reactions like Friedel-Crafts alkylations and acylations are typically not feasible on such deactivated pyridine systems. acs.org

Cross-Coupling Reactions and Their Scope

The presence of multiple halogen substituents and a reactive bromomethyl group makes this compound an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing halogenated pyridines. bch.roorganic-chemistry.org The target molecule possesses three potential sites for such reactions: the C-Cl bond, the C-F bond, and the C(sp³)-Br bond of the bromomethyl group. Reactivity in palladium-catalyzed couplings typically follows the trend C-Br > C-Cl >> C-F, suggesting that the chloro and bromomethyl groups are the most likely reaction sites. organic-chemistry.org

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is highly effective for chloropyridines. organic-chemistry.orgdntb.gov.ua For this compound, selective coupling can be achieved. Reaction at the C-Cl position with an arylboronic acid would yield a 3-aryl-4-(bromomethyl)-5-fluoropyridine. Alternatively, the benzylic bromide is also a competent coupling partner for Suzuki reactions, which would lead to functionalization at the 4-position, yielding diarylmethane-type structures. researchgate.net The choice of catalyst, ligand, and reaction conditions can often be tuned to favor one site over the other.

The Stille reaction , utilizing organostannane reagents, is another robust method for functionalizing halogen-substituted heterocycles, including pyridines. bch.ronih.gov Similar to the Suzuki reaction, chemoselective coupling at either the C-Cl or C-Br bond is conceivable, providing access to a diverse range of substituted pyridine derivatives.

The Heck reaction involves the coupling of an organic halide with an alkene to form a substituted alkene. yale.edusynarchive.comwikipedia.org This transformation could be applied to this compound, primarily at the C-Cl position, to introduce vinyl substituents onto the pyridine ring.

Below is a table summarizing typical conditions for these reactions based on similar substrates found in the literature.

ReactionTypical Substrate TypeCatalystLigandBaseSolventReference
Suzuki-MiyauraChloropyridinePd(OAc)₂ or Pd₂(dba)₃Phosphine-based (e.g., PPh₃, PCy₃) or N-Heterocyclic Carbene (NHC)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF, H₂O organic-chemistry.orgdntb.gov.ua
StilleHalogenated HeterocyclePd(PPh₃)₄ or PdCl₂(PPh₃)₂(Self-ligated)(Often not required)Toluene, THF, DMF bch.ronih.gov
HeckAryl Bromide/ChloridePd(OAc)₂Phosphine-based (e.g., P(o-tol)₃) or Ligand-freeEt₃N, K₂CO₃DMF, Acetonitrile (B52724) wikipedia.orglibretexts.org

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond palladium, other transition metals are effective for cross-coupling reactions. Nickel catalysts, for instance, are particularly adept at activating C-Cl bonds, which are often less reactive than C-Br bonds in palladium catalysis. researchgate.net Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally friendly alternative for coupling organic halides with organomagnesium reagents (Grignard reagents). organic-chemistry.org These methods could be employed to couple this compound at the C-Cl position with a variety of alkyl or aryl nucleophiles.

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling (XEC) is a modern synthetic strategy that forges a bond between two different electrophiles using a metal catalyst and a stoichiometric reductant. This approach is highly relevant for a molecule like this compound, which contains two distinct electrophilic carbon centers (at the C-Cl and C-Br bonds). A nickel-catalyzed XEC reaction could, for example, couple the C-Cl position with another electrophile, such as an alkyl bromide, in the presence of a reductant like zinc or manganese metal. researchgate.net This strategy avoids the need to pre-form organometallic reagents and offers a direct route to complex molecules from readily available electrophilic starting materials.

Further Functional Group Interconversions and Derivatization

The substituents on this compound offer numerous opportunities for further chemical modification through oxidation and reduction pathways.

Oxidation and Reduction Pathways of the Pyridine Ring and Substituents

Oxidation Pathways

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, peracetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). bch.ro The resulting N-oxide exhibits altered reactivity, often facilitating nucleophilic substitution at the 2- and 4-positions.

Oxidation of the Bromomethyl Group: The bromomethyl substituent is susceptible to oxidation. A direct, one-step conversion to the corresponding aldehyde, 3-chloro-5-fluoropyridine-4-carbaldehyde, can be accomplished via the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant. Subsequent oxidation of the aldehyde to the carboxylic acid, 3-chloro-5-fluoropyridine-4-carboxylic acid, can be achieved using mild reagents like sodium chlorite (B76162) (NaClO₂) in what is known as the Pinnick oxidation.

Reduction Pathways

Reduction of the Pyridine Ring: The aromatic pyridine ring can be fully reduced to a piperidine (B6355638) ring. This is commonly achieved through catalytic hydrogenation using catalysts such as platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure. organic-chemistry.org This transformation drastically changes the geometry and basicity of the molecule.

Reduction of the Bromomethyl Group: The bromomethyl group can be selectively reduced to a methyl group. Catalytic hydrogenation with a palladium catalyst (Pd/C) can achieve this transformation. It is often possible to perform this reduction chemoselectively, leaving the more resilient aryl chloride bond intact. nih.gov Radical-based reductions using reagents like tributyltin hydride with a radical initiator also effectively convert benzylic bromides to the corresponding methyl group.

Selective Transformations of Halogen and Bromomethyl Functionalities

The distinct chemical nature of the bromomethyl group and the halogen atoms on the pyridine ring of this compound enables selective reactions, providing a pathway for stepwise functionalization. The bromomethyl group is highly susceptible to nucleophilic substitution, while the chloro and fluoro substituents on the aromatic ring are amenable to various cross-coupling reactions.

The reactivity of halogens in nucleophilic aromatic substitution (SNAr) on a pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom and other substituents. Generally, the order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. Consequently, the fluorine atom at the 5-position of this compound would be expected to be more reactive towards nucleophilic displacement compared to the chlorine atom at the 3-position under typical SNAr conditions. nih.govacs.org

Conversely, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity order of halogens is typically I > Br > Cl. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This opposing reactivity profile allows for the selective functionalization of either the halogen atoms or the bromomethyl group.

For instance, the bromomethyl moiety readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities at the 4-position. This reaction is generally facile and proceeds under mild conditions.

The chloro substituent at the 3-position can be selectively targeted for cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond by reacting the chloro-substituted pyridine with a boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govlibretexts.orgmdpi.com Similarly, Sonogashira coupling can be utilized to introduce an alkyne group at this position by reacting with a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov

The following table summarizes the expected selective transformations:

Functional GroupReaction TypeReagents and ConditionsExpected Product
4-(Bromomethyl)Nucleophilic SubstitutionPrimary/Secondary Amines, Thiols, Alcohols4-((Substituted-amino/thio/oxy)methyl)-3-chloro-5-fluoropyridine
3-ChloroSuzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst, Base4-(Bromomethyl)-3-(aryl/heteroaryl)-5-fluoropyridine
3-ChloroSonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base4-(Bromomethyl)-3-alkynyl-5-fluoropyridine
5-FluoroNucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides, thiolates)4-(Bromomethyl)-3-chloro-5-(substituted)pyridine

Derivatization for Synthetic Accessibility and Diversification

The strategic derivatization of this compound is a key approach to enhance its synthetic utility and to generate a diverse library of compounds for various applications, notably in drug discovery. The selective reactivity of its functional groups allows for a modular approach to molecular design.

One common derivatization strategy involves the initial transformation of the highly reactive bromomethyl group. Reaction with primary or secondary amines, for instance, provides access to a wide array of 4-(aminomethyl)pyridines. These derivatives can serve as crucial intermediates in the synthesis of bioactive molecules, including kinase inhibitors, where the aminomethyl pyridine core often acts as a key pharmacophore.

Following the modification of the bromomethyl group, the halogen substituents on the pyridine ring can be further functionalized. For example, a Suzuki-Miyaura coupling can be performed on the chloro group to introduce aryl or heteroaryl moieties. This two-step sequence allows for the rapid assembly of complex, three-dimensional structures.

A hypothetical synthetic route illustrating this diversification potential is as follows:

Nucleophilic Substitution at the Bromomethyl Group: this compound is reacted with a desired amine (e.g., piperazine) to yield 1-((3-chloro-5-fluoropyridin-4-yl)methyl)piperazine.

Cross-Coupling at the Chloro Position: The resulting product is then subjected to a Suzuki-Miyaura coupling with an arylboronic acid (e.g., phenylboronic acid) to afford 1-((3-phenyl-5-fluoropyridin-4-yl)methyl)piperazine.

This sequential reaction strategy allows for the introduction of two different points of diversity into the original scaffold.

The following table provides examples of potential derivatization reactions and the resulting compound classes:

Starting MaterialReaction TypeReagentProduct Class
This compoundNucleophilic SubstitutionAniline4-(Anilinomethyl)-3-chloro-5-fluoropyridines
This compoundSuzuki-Miyaura Coupling4-Methoxyphenylboronic acid4-(Bromomethyl)-3-(4-methoxyphenyl)-5-fluoropyridines
4-(Aminomethyl)-3-chloro-5-fluoropyridine derivativeSonogashira CouplingPhenylacetylene4-(Aminomethyl)-3-(phenylethynyl)-5-fluoropyridines
4-(Bromomethyl)-3-aryl-5-fluoropyridine derivativeBuchwald-Hartwig AminationMorpholine4-(Bromomethyl)-3-aryl-5-morpholinopyridines

The ability to perform these transformations selectively is crucial for the efficient synthesis of target molecules with desired physicochemical and biological properties. The strategic derivatization of this compound provides a powerful platform for the generation of novel chemical entities.

Applications of 4 Bromomethyl 3 Chloro 5 Fluoropyridine in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger structure, often bringing with it a specific set of chemical properties or functionalities. rsc.orgrsc.orgnih.gov 4-(Bromomethyl)-3-chloro-5-fluoropyridine exemplifies this concept through its inherent reactivity at three distinct positions. The electron-withdrawing nature of the ring nitrogen makes the pyridine (B92270) nucleus susceptible to nucleophilic attack, while the halogen substituents act as leaving groups. nih.gov Concurrently, the bromomethyl group provides a highly reactive electrophilic site for nucleophilic substitution.

This trifunctional nature allows for a stepwise and controlled elaboration of the molecule. Chemists can selectively target one functional group while leaving the others intact for subsequent transformations, a strategy that is crucial for the efficient construction of intricate organic compounds. researchgate.net The presence of both chloro and fluoro substituents offers potential for regioselective substitutions under different reaction conditions, further enhancing its utility. Its structural complexity makes it a critical intermediate for producing advanced organic molecules, particularly in the pharmaceutical and agrochemical sectors.

Table 1: Reactive Sites and Potential Transformations of this compound
Reactive SiteType of ReactionDescription
-CH₂Br (Bromomethyl group)Nucleophilic Substitution (Sₙ2)The highly reactive bromomethyl group readily undergoes substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce diverse functional groups.
-Cl (Chloro group at C3)Nucleophilic Aromatic Substitution (SₙAr)As a good leaving group on an electron-deficient ring, it can be displaced by strong nucleophiles, allowing for the introduction of new substituents directly onto the pyridine core.
-F (Fluoro group at C5)Nucleophilic Aromatic Substitution (SₙAr)Fluorine's high electronegativity activates the ring for SₙAr, and it can also serve as a leaving group, often under different conditions than chlorine, enabling selective functionalization.

Incorporation into Diverse Heterocyclic Systems

The strategic placement of reactive handles on this compound makes it an ideal precursor for synthesizing more complex heterocyclic structures, including fused ring systems and highly decorated pyridines. ias.ac.in

Fused heterocyclic systems, such as imidazo[1,2-a]pyridines, are prominent scaffolds in medicinal chemistry, known for a wide range of biological activities. beilstein-journals.orgnih.govnih.gov The synthesis of these structures often involves the condensation of a 2-aminopyridine (B139424) derivative with a component that provides the remaining atoms for the imidazole (B134444) ring.

This compound is well-suited for this role. The bromomethyl group can serve as a potent electrophile to alkylate the exocyclic nitrogen of a substituted 2-aminopyridine. This initial alkylation step forms a pyridinium (B92312) salt intermediate, which can then undergo intramolecular cyclization and subsequent aromatization to yield the rigid, fused imidazopyridine core. This synthetic strategy provides a direct route to novel, halogenated imidazopyridines that are otherwise difficult to access.

The development of new synthetic methods for producing poly-substituted pyridines is an area of intense research, driven by the prevalence of this motif in pharmaceuticals and functional materials. nih.govmdpi.commdpi.com this compound serves as an excellent starting material for this purpose. The bromomethyl group can be transformed into a variety of other functionalities through reactions with different nucleophiles. For instance, reaction with sodium azide (B81097) followed by reduction can yield an aminomethyl group, while reaction with sodium cyanide produces a cyanomethyl group, which can be further hydrolyzed to a carboxymethyl group.

Simultaneously or sequentially, the chloro and fluoro substituents on the pyridine ring can be replaced via nucleophilic aromatic substitution (SₙAr) reactions. This dual approach—modifying the side chain and the ring itself—allows for the creation of a vast array of pyridine derivatives with diverse substitution patterns from a single, readily available precursor.

Table 2: Examples of Functional Group Interconversion at the Bromomethyl Position
Nucleophile (Reagent)Resulting Functional Group (-CH₂-Nu)
R-OH (Alcohol) / Base-CH₂-OR (Ether)
R-NH₂ (Amine)-CH₂-NHR (Secondary Amine)
R-SH (Thiol) / Base-CH₂-SR (Thioether)
NaCN (Sodium Cyanide)-CH₂-CN (Nitrile)
NaN₃ (Sodium Azide)-CH₂-N₃ (Azide)

Contributions to Medicinal Chemistry Research

In the quest for new therapeutics, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in approved drugs and its ability to interact with a wide range of biological targets. mdpi.comnih.gov Halogenated building blocks like this compound are instrumental in modern drug discovery programs. sci-hub.se

A central strategy in modern drug discovery is the synthesis of chemical libraries—large collections of related but structurally diverse compounds—for high-throughput screening. youtube.com this compound is an ideal starting scaffold for such efforts. researchgate.net Its multiple points of reactivity allow for a "divergent" synthesis approach. From this single core molecule, chemists can generate hundreds or thousands of unique derivatives by reacting it with a variety of building blocks in a parallel fashion. nih.gov This process, known as scaffold elaboration, rapidly provides the diverse sets of molecules needed to explore structure-activity relationships and identify initial "hit" compounds against a biological target.

A ligand is a molecule that binds to a biological target, and a pharmacophore represents the key three-dimensional features of a ligand responsible for its activity. The development of new ligands relies on the ability to synthesize molecules that can effectively probe the binding site of a target protein. The synthetic flexibility of this compound allows for the systematic introduction of different functional groups that can act as hydrogen bond donors or acceptors, or that can form hydrophobic or halogen-bond interactions. nih.gov

By creating a library of compounds from this scaffold and testing their biological activity, medicinal chemists can deduce which structural features are critical for binding. This information is used to build and refine pharmacophore models, which in turn guide the design of more potent and selective drug candidates. chemrxiv.org The compound thus serves as a valuable precursor, enabling the exploration of chemical space around a privileged core to develop novel therapeutic agents.

Utility in Radiolabeled Compound Synthesis for Imaging Research (e.g., PET Tracers)

The unique structural features of this compound make it a compound of significant interest in the synthesis of radiolabeled molecules for positron emission tomography (PET) imaging. PET is a powerful, non-invasive imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in living subjects. nih.govresearchgate.net The development of novel PET tracers is crucial for advancing molecular imaging in oncology, neurology, and cardiology. tandfonline.comnih.gov Fluorine-18 is a preferred radionuclide for PET tracer development due to its optimal half-life of 109.8 minutes, which allows for multi-step syntheses and distribution, and its low positron energy, which results in high-resolution images. tandfonline.comnih.gov

The this compound molecule possesses a highly reactive bromomethyl group, which serves as an excellent handle for the introduction of a radiolabel. This functional group is susceptible to nucleophilic substitution reactions, a common strategy for incorporating radionuclides into a target molecule. Specifically, the bromomethyl moiety can react with a variety of nucleophiles, including those carrying a positron-emitting isotope.

One potential application of this compound is in a "building block" or "modular" approach to PET tracer synthesis. rsc.org In this strategy, a small, key molecule—the building block—is first radiolabeled. This radiolabeled building block is then conjugated to a larger, biologically active molecule. This approach is often more efficient and provides higher yields than late-stage radiolabeling of a complex molecule. This compound, with its reactive bromomethyl group, is an ideal candidate for such a building block.

While direct radiolabeling studies with this compound are not extensively documented in publicly available literature, its potential can be inferred from established radiochemical methods. For instance, the synthesis of various ¹⁸F-labeled PET tracers has been successfully achieved using precursors with reactive leaving groups, such as tosylates, which are analogous in reactivity to the bromomethyl group. nih.gov The pyridine core, particularly with its electron-withdrawing halogen substituents, can influence the pharmacokinetic properties of the resulting tracer, potentially enhancing brain penetration or modulating metabolic stability, which are desirable characteristics for neuroimaging agents. nih.govnih.gov

The table below outlines the key structural features of this compound and their relevance to PET tracer synthesis.

Structural FeatureRelevance in PET Tracer Synthesis
Bromomethyl Group Serves as a reactive site for nucleophilic substitution, enabling the attachment of a radionuclide or conjugation to a targeting vector.
Fluoropyridine Core The presence of fluorine can be leveraged for ¹⁸F labeling. The pyridine ring is a common scaffold in neuropharmacology and can influence the biological properties of the tracer.
Chloro and Fluoro Substituents These electron-withdrawing groups can modify the reactivity of the pyridine ring and influence the metabolic stability and biodistribution of the final radiotracer.

Further research is warranted to explore the full potential of this compound as a precursor in the development of novel PET tracers for a range of biomedical applications.

Potential Applications in Advanced Material Science and Catalysis Development

The pyridine ring is a fundamental heterocyclic scaffold that is incorporated into a wide array of functional materials and catalytic systems. The unique electronic properties and coordination capabilities of the pyridine nitrogen atom make it a valuable component in the design of advanced materials with tailored optical, electronic, and chemical properties. dntb.gov.uaresearchgate.net this compound, with its combination of a functionalized pyridine core and a reactive bromomethyl group, presents intriguing possibilities for applications in material science and catalysis.

In the realm of material science, pyridine-containing polymers have been investigated for their potential in electronic devices, as antimicrobial agents, and for their fluorescent properties. researchgate.netmdpi.com The incorporation of pyridine moieties into a polymer backbone can significantly impact the material's charge-carrying properties and molecular dynamics. researchgate.net The this compound molecule can serve as a versatile monomer or functionalizing agent in polymer synthesis. The bromomethyl group provides a reactive site for polymerization reactions or for grafting onto existing polymer chains. The presence of chloro and fluoro substituents on the pyridine ring can be expected to enhance the thermal stability and modify the electronic characteristics of the resulting polymer.

One potential application is in the development of novel polymers for organic electronics. The electron-deficient nature of the halogenated pyridine ring could be exploited to create materials with specific electron-transport properties suitable for use in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

In the field of catalysis, pyridines are widely used as ligands for transition metal catalysts and, in some cases, can act as catalysts themselves. catalysis.blog The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing the catalyst's activity, selectivity, and stability. The specific electronic and steric environment created by the chloro and fluoro substituents in this compound could lead to the development of novel ligands for a variety of catalytic transformations.

Furthermore, the reactive bromomethyl group allows for the immobilization of this pyridine derivative onto a solid support, such as silica (B1680970) or a polymer resin. mdpi.com This would lead to the creation of a heterogeneous catalyst. Heterogeneous catalysts are highly desirable in industrial processes because they can be easily separated from the reaction mixture and recycled, leading to more sustainable and cost-effective chemical production. nih.gov For example, a catalyst supported via the bromomethyl group could be designed for applications in cross-coupling reactions or selective oxidations. The halogen substituents on the pyridine ring could also participate in halogen bonding interactions, which is an emerging strategy in organocatalysis. semanticscholar.org

The table below summarizes the potential applications of this compound in material science and catalysis.

Application AreaPotential Role of this compound
Polymer Science Monomer for the synthesis of functional polymers with tailored electronic and thermal properties. Grafting agent to modify the surface of existing polymers.
Organic Electronics Building block for materials with specific charge-transport characteristics for use in OFETs and OLEDs.
Homogeneous Catalysis Precursor to novel ligands for transition metal catalysts, with the halogen substituents fine-tuning the catalytic activity.
Heterogeneous Catalysis Can be immobilized on solid supports to create recyclable catalysts for sustainable chemical synthesis.
Organocatalysis The halogenated pyridine structure could be explored for its potential in halogen-bonding catalysis. semanticscholar.org

While the specific applications of this compound in these areas are still emerging, its unique combination of functional groups makes it a promising candidate for the development of next-generation materials and catalysts.

Mechanistic and Computational Studies on 4 Bromomethyl 3 Chloro 5 Fluoropyridine Reactivity

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of 4-(bromomethyl)-3-chloro-5-fluoropyridine is essential for its application in synthesis. The reactivity can be broadly categorized by the transformations involving the bromomethyl side chain and the stability and susceptibility of the halogenated pyridine (B92270) ring.

The bromomethyl group (-CH₂Br) is a potent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. libretexts.orgwikipedia.org This functionality allows the compound to act as an effective alkylating agent, introducing the 3-chloro-5-fluoropyridin-4-yl)methyl moiety into various molecular scaffolds. The reaction mechanism can proceed through either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) pathway, depending on the reaction conditions, solvent, and the nature of the nucleophile. youtube.comlibretexts.org

In an Sₙ2 mechanism , a nucleophile directly attacks the electrophilic carbon of the bromomethyl group, leading to a concerted bond-forming and bond-breaking process where the bromide ion is displaced as the leaving group. libretexts.orgyoutube.com This pathway is characterized by an inversion of stereochemistry if the carbon were chiral and is favored by strong nucleophiles and polar aprotic solvents. youtube.com

Alternatively, an Sₙ1 mechanism involves a two-step process. libretexts.org The first, rate-determining step is the departure of the bromide leaving group to form a pyridylic carbocation intermediate. This carbocation is stabilized by the adjacent pyridine ring through resonance. In the second step, the carbocation is rapidly attacked by a nucleophile. Sₙ1 reactions are favored by polar protic solvents and weaker nucleophiles. youtube.com

The versatility of the bromomethyl group in substitution reactions is highlighted by its ability to react with a wide range of nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Reagent Example Product Reaction Type
Hydroxide (OH⁻) Sodium Hydroxide (3-chloro-5-fluoropyridin-4-yl)methanol Hydrolysis
Cyanide (CN⁻) Sodium Cyanide 2-(3-chloro-5-fluoropyridin-4-yl)acetonitrile Cyanation
Azide (B81097) (N₃⁻) Sodium Azide 4-(azidomethyl)-3-chloro-5-fluoropyridine Azidation
Amine (R₂NH) Diethylamine N,N-diethyl-1-(3-chloro-5-fluoropyridin-4-yl)methanamine Amination
Thiolate (RS⁻) Sodium thiophenoxide 3-chloro-5-fluoro-4-((phenylthio)methyl)pyridine Thioetherification

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. pearson.com The addition of chloro and fluoro substituents at the 3- and 5-positions further modifies the electronic properties of the ring. Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). rsc.org This effect significantly reduces the electron density of the pyridine ring, making it highly deactivated towards electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions for pyridines. pearson.comnih.gov

Conversely, this pronounced electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating nitrogen atom (C2, C4, C6). nih.gov In this compound, the C2 and C6 positions are activated towards nucleophilic attack. While the halogens themselves can act as leaving groups under forcing conditions, their primary role in this context is the strong deactivation of the ring, which in turn influences the reactivity of the side chain. The electron-withdrawing nature of the ring enhances the electrophilicity of the bromomethyl carbon, potentially accelerating nucleophilic substitution at the side chain.

The halogens also possess a positive mesomeric effect (+M) due to their lone pairs of electrons, which can donate electron density to the ring through resonance. However, for halogens, the inductive effect (-I) is dominant over the mesomeric effect.

Table 2: Electronic Effects of Substituents on the Pyridine Ring

Substituent Position Inductive Effect (-I) Mesomeric Effect (+M) Net Electronic Effect
Nitrogen 1 Strong N/A (part of ring) Strong Withdrawal
Chloro 3 Strong Weak Strong Withdrawal
Fluoro 5 Very Strong Weak Very Strong Withdrawal
Bromomethyl 4 Weak N/A Weak Withdrawal

Rearrangement pathways for this compound are not extensively documented in the literature. However, plausible rearrangements can be hypothesized based on the reactivity of related pyridine derivatives. One potential pathway could involve the formation of a pyridine N-oxide by oxidation of the ring nitrogen. Pyridine N-oxides are known to undergo rearrangement reactions, such as the Boekelheide reaction, when treated with reagents like acetic anhydride, which can lead to functionalization at the methyl group or the ring. acs.org

Another possibility involves reactions under strongly basic conditions, which could potentially lead to the formation of highly reactive pyridyne intermediates through the elimination of HBr or HCl from the ring, although this would be a high-energy process. Such intermediates could then undergo subsequent nucleophilic addition or cycloaddition reactions, leading to rearranged products.

Computational Chemistry Applications

Computational chemistry provides powerful tools for predicting and rationalizing the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights into electronic structure and reaction dynamics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ias.ac.inresearcher.life For this compound, DFT calculations can predict sites of reactivity, reaction barriers, and thermodynamic stability.

Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. They can identify electron-rich (nucleophilic) regions, such as the nitrogen lone pair, and electron-poor (electrophilic) regions, like the carbon of the bromomethyl group and the C2/C6 positions on the pyridine ring. rsc.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO's location and energy indicate the most likely site for nucleophilic attack—in this case, expected to be centered on the C-Br antibonding orbital of the side chain. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ias.ac.inresearcher.life

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on atomic charges and intramolecular charge delocalization, helping to quantify the electron-withdrawing effects of the halogen substituents. rsc.org

Table 3: Representative Data from Hypothetical DFT Calculations (B3LYP/6-311G+(d,p))

Parameter Predicted Value/Location Implication for Reactivity
LUMO Energy Low Indicates high susceptibility to nucleophilic attack.
LUMO Localization Primarily on the σ*(C-Br) orbital of the -CH₂Br group Confirms the bromomethyl group as the primary electrophilic site.
HOMO-LUMO Gap ~4-5 eV Suggests moderate kinetic stability.
MEP Minimum Nitrogen lone pair Most likely site for protonation or Lewis acid coordination.
MEP Maximum Hydrogen atoms of the -CH₂Br group Indicates high electrophilicity of the adjacent carbon atom.
NBO Charge on C (of -CH₂Br) Positive Confirms the carbon atom as an electrophilic center.

While DFT calculations provide a static picture of reactivity, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. iaea.org MD simulations are particularly useful for studying the dynamic aspects of a reaction, such as the role of the solvent, the stability of reaction intermediates, and the pathway through a transition state. ucl.ac.ukrsc.org

For reactions involving this compound, MD simulations can:

Model the solvation shell around the molecule and its effect on Sₙ1 versus Sₙ2 pathways.

Simulate the trajectory of a nucleophile as it approaches the electrophilic center.

Investigate the conformational flexibility and stability of transition states and intermediates, such as the pyridylic carbocation in an Sₙ1 reaction. ucl.ac.uk

Reactive force fields (ReaxFF) can be employed within MD simulations to model bond-breaking and bond-forming events explicitly, providing an atomistic-level view of the entire reaction mechanism. ucl.ac.ukucl.ac.uk

Table 4: Applications of MD Simulations in Studying Reactivity

Simulation Target Information Gained Relevance to Mechanism
Solvated Reactant Analysis of solvent shell structure and dynamics. Understanding solvent effects on reaction rates and pathways (Sₙ1 vs. Sₙ2).
Reaction Trajectory Visualization of the nucleophile's approach and leaving group's departure. Elucidation of the stereochemical outcome and transition state geometry.
Carbocation Intermediate Assessment of lifetime, stability, and interactions with solvent and counter-ions. Validating the feasibility of an Sₙ1 pathway.
Transition State Analysis of structural and energetic properties of the transition state ensemble. Calculating activation free energies and understanding factors that stabilize the transition state.

Quantum Chemical Studies of Electronic Structure and Energetics5.3. Kinetic and Thermodynamic Studies of Key Transformations

Further research and publication in peer-reviewed scientific journals would be necessary to generate the specific data required to populate these sections accurately and authoritatively.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(bromomethyl)-3-chloro-5-fluoropyridine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise insights into the hydrogen and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons: those on the pyridine (B92270) ring and those in the bromomethyl group. The protons on the pyridine ring (at positions 2 and 6) would likely appear as singlets or narrow doublets in the aromatic region (typically δ 8.0-9.0 ppm), with their exact chemical shifts influenced by the electronegative halogen substituents. The methylene (B1212753) protons (-CH₂Br) of the bromomethyl group are expected to produce a singlet in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom.

¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct and sensitive probe for the fluorine atom on the pyridine ring. rsc.org Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, it yields sharp signals over a wide chemical shift range, making it an excellent tool for structural confirmation. rsc.orgcolorado.edu The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, a single resonance is expected. The precise chemical shift would be influenced by the electronic effects of the adjacent chloro and bromo-substituted groups on the pyridine ring. rsc.org The coupling between the ¹⁹F nucleus and the adjacent ring protons (if present) can provide further structural information.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Pyridine-H (Position 2/6) 8.5 - 8.8 s or d
¹H -CH₂Br 4.6 - 4.9 s
¹⁹F Pyridine-F (Position 5) -110 to -130 (vs. CFCl₃) s or d

Note: These are predicted values based on typical ranges for similar substituted pyridines. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The technique also provides valuable structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecule would exhibit a distinct molecular ion peak cluster (M⁺). The presence of both chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) would result in a characteristic isotopic pattern for the molecular ion. miamioh.edu The most abundant peak in this cluster would correspond to the species containing the most abundant isotopes, ³⁵Cl and ⁷⁹Br.

Fragmentation analysis is key to confirming the structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms or the entire bromomethyl group. miamioh.edu The primary fragmentation would likely involve the cleavage of the C-Br bond, which is weaker than the C-Cl or C-F bonds, leading to the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br).

Table 2: Expected Mass Spectrometry Data for this compound (C₆H₃BrClFN)

Ion m/z (for most abundant isotopes) Description
[M]⁺ 224.9 Molecular ion (⁷⁹Br, ³⁵Cl)
[M+2]⁺ 226.9 Isotopic peak due to ⁸¹Br or ³⁷Cl
[M-Br]⁺ 146.0 Loss of a bromine radical
[M-CH₂Br]⁺ 131.0 Loss of a bromomethyl radical

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The presence of the halogen substituents would be confirmed by C-Cl, C-F, and C-Br stretching vibrations, which typically appear in the fingerprint region (below 1000 cm⁻¹). The C-Br stretch is generally found in the 515-690 cm⁻¹ range, and the C-Cl stretch between 550-850 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit characteristic absorption bands in the UV region, arising from π → π* transitions of the aromatic system. acs.orgsielc.com For this compound, one would expect absorption maxima around 250-280 nm, characteristic of the substituted pyridine ring. sielc.comrsc.org The exact position and intensity of these bands are influenced by the nature and position of the substituents on the pyridine ring. acs.org

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation pattern. nih.govmdpi.com

GC-MS is particularly useful for assessing the purity of a sample and for identifying and quantifying byproducts in a reaction mixture. nih.gov The retention time from the GC provides a means of separation, while the mass spectrum offers definitive structural identification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly valuable for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. cdc.gov For this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. nih.gov HPLC is instrumental in determining the purity of the final product and for tracking the consumption of reactants and the formation of products over the course of a reaction. cdc.gov

Table 3: Summary of Analytical Techniques and Their Applications

Technique Application Information Obtained
¹H NMR Structural Elucidation Proton environments, chemical shifts, coupling constants
¹⁹F NMR Structural Elucidation Fluorine environment, chemical shifts
Mass Spectrometry Structural Elucidation, Molecular Weight Molecular weight, isotopic distribution, fragmentation pattern
IR Spectroscopy Functional Group Analysis Presence of specific bonds (C-H, C=C, C-Halogen)
UV-Vis Spectroscopy Electronic Structure Analysis Electronic transitions, optimal wavelength for HPLC detection
GC-MS Purity Assessment, Reaction Monitoring Separation of volatile components, identification by mass
HPLC Purity Assessment, Reaction Monitoring Separation of components, quantification

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of reactions involving this compound. mt.com Its primary application in a research setting is to track the consumption of the starting material and the concurrent formation of the product, thereby helping to determine the reaction's endpoint.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase). nih.gov Alongside the reaction mixture, reference spots of the starting material (this compound) and, if available, the pure product are also applied. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents.

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For substituted pyridines, a common mobile phase consists of a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). nih.gov The polarity of the mobile phase is optimized to achieve a clear separation between the reactant and product spots. Generally, the less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf) value.

For instance, in a nucleophilic substitution reaction where the bromine atom of this compound is replaced by a more polar functional group (e.g., a hydroxyl or an amine group), the product is expected to be more polar than the starting material. Consequently, the product will have a lower Rf value. Visualization of the spots is typically achieved under UV light (254 nm), as the pyridine ring is UV-active. nih.gov By observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time, the reaction's progress can be effectively monitored. nih.gov

Table 1: Illustrative TLC Monitoring of a Substitution Reaction

The following table provides a hypothetical example of TLC data for a reaction where this compound is converted to a more polar product, "Product X".

CompoundRf Value (3:1 Hexanes:Ethyl Acetate)Observation
This compound0.65Spot diminishes over time
Product X (e.g., a substituted amine)0.30Spot appears and intensifies
Reaction Mixture (at t=0)0.65Single spot corresponding to starting material
Reaction Mixture (at t=2h)0.65, 0.30Spots for both starting material and product
Reaction Mixture (at t=5h, completion)0.30Single spot corresponding to product

Note: Rf values are illustrative and depend on the exact conditions and the nature of "Product X".

Advanced In Situ Reaction Monitoring Techniques (e.g., in situ NMR, IR)

While TLC provides qualitative data, advanced spectroscopic techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer real-time, quantitative insights into reaction kinetics and mechanisms without the need for sampling. mt.commpg.de

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ or real-time NMR spectroscopy is a powerful tool for monitoring homogeneous reactions involving this compound. mpg.de By placing a specialized NMR tube directly in the spectrometer's probe, spectra can be acquired at regular intervals as the reaction proceeds. This allows for the direct observation of the decrease in reactant signals and the increase in product signals. nih.gov

For this compound, several nuclei can be monitored:

¹H NMR: The most straightforward approach is to monitor the chemical shift of the methylene protons (-CH₂Br) of the starting material (typically around 4.5-4.8 ppm). Upon substitution, these protons will shift to a new, distinct frequency corresponding to the product's structure.

¹⁹F NMR: As fluorine is present in the molecule, ¹⁹F NMR offers a very sensitive and clean method for monitoring the reaction. rsc.org The single fluorine atom on the pyridine ring will have a characteristic chemical shift. Any electronic changes to the molecule upon reaction will likely induce a change in this shift, which can be tracked with high precision.

¹³C NMR: While less sensitive, ¹³C NMR can also be used, particularly for observing the change in the chemical shift of the bromomethyl carbon and the carbons within the pyridine ring. siftdesk.org

Kinetic data can be extracted by integrating the signals of the reactant and product at each time point and plotting their concentrations versus time. nih.gov

In Situ Fourier-Transform Infrared (FT-IR) Spectroscopy

In situ FT-IR spectroscopy (often using an Attenuated Total Reflectance, ATR, probe immersed in the reaction vessel) monitors the change in vibrational frequencies of functional groups in real-time. youtube.comnih.gov This technique is particularly useful for tracking the formation or consumption of specific bonds.

In reactions involving this compound, the focus would be on the "fingerprint" region of the spectrum where the vibrational modes of the pyridine ring and the C-Br bond are located. For example, if the bromomethyl group is converted to a nitrile (-CN) or a carbonyl-containing group (e.g., an ester), the appearance of strong, characteristic absorption bands for these new functionalities would be easily monitored.

Table 2: Key Spectroscopic Handles for In Situ Monitoring

TechniqueMonitored FeatureStarting Material (Approx. Value)Product (Illustrative Change)
¹H NMR Chemical Shift of -CH₂- protonsδ ≈ 4.6 ppmShifts upfield or downfield depending on substituent
¹⁹F NMR Chemical Shift of ring fluorineCharacteristic δ valueShift in δ value reflecting new electronic environment
¹³C NMR Chemical Shift of -CH₂Br carbonδ ≈ 30 ppmSignificant shift upon substitution of bromine
In Situ FT-IR C-Br Stretch~650-550 cm⁻¹Disappearance of this band
In Situ FT-IR Appearance of new functional groupN/Ae.g., Nitrile (C≡N) stretch at ~2250 cm⁻¹, or Carbonyl (C=O) stretch at ~1700 cm⁻¹

Note: The specific ppm and cm⁻¹ values are estimates and will vary based on the solvent, temperature, and specific product formed.

The combination of these advanced in situ techniques provides a comprehensive understanding of the reaction profile, enabling precise optimization of conditions such as temperature, catalyst loading, and reaction time, which is crucial in the research and development of derivatives of this compound. youtube.com

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Green Synthetic Routes

The future synthesis of 4-(Bromomethyl)-3-chloro-5-fluoropyridine is trending towards environmentally benign methodologies that minimize waste and hazard. Traditional synthetic pathways for polysubstituted pyridines often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Green chemistry offers a robust framework to redesign these processes.

Future research will likely focus on several key areas. One promising avenue is the adoption of biocatalysis. ukri.orgrsc.org Enzymes could be engineered to perform specific halogenation or functionalization steps with high regioselectivity under mild, aqueous conditions, thereby reducing the need for protecting groups and hazardous reagents. Another approach involves leveraging sustainable starting materials, potentially derived from biomass, to construct the pyridine (B92270) core, moving away from petrochemical feedstocks. acsgcipr.orgresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Synthesis Future Green Synthesis
Starting Materials Petrochemical-based Biomass-derived feedstocks acsgcipr.org
Solvents Chlorinated solvents (e.g., DCM, Chloroform) Water, ionic liquids, solvent-free conditions rasayanjournal.co.in
Catalysts Heavy metal catalysts Biocatalysts (enzymes), recyclable catalysts ukri.orgnih.gov
Energy Input Prolonged heating/refluxing Microwave irradiation, ultrasonic energy nih.govnih.gov

| Byproducts | Significant hazardous waste | Minimal, biodegradable waste |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic landscape of this compound, created by the interplay of the electron-withdrawing halogen atoms and the reactive bromomethyl group, opens the door to novel chemical transformations. The benzylic-like bromide is a potent electrophile, yet its reactivity is modulated by the specific substituents on the pyridine ring.

Future research is expected to move beyond standard nucleophilic substitution reactions. nih.govnii.ac.jp Photoinduced reactions, including atom transfer radical addition (ATRA) processes and photoredox catalysis, could unlock new pathways for C-C and C-heteroatom bond formation at the bromomethyl position under exceptionally mild conditions. nih.gov This would allow for the introduction of complex functionalities that are incompatible with traditional thermal methods.

Moreover, the pyridine ring itself presents opportunities for unprecedented transformations. While the existing halogens direct further substitutions, exploring late-stage C-H functionalization at the remaining C-H bond could provide a powerful tool for molecular editing. rsc.orgnih.govnih.gov This would enable the synthesis of penta-substituted pyridine derivatives, which are difficult to access through classical methods. The development of reactions that achieve dual functionalization of both the ring and the bromomethyl group in a single, controlled operation remains a significant but achievable challenge.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in the production and utilization of complex chemical building blocks like this compound. These technologies offer enhanced safety, consistency, and efficiency.

Continuous flow microreactors are particularly well-suited for handling the potentially hazardous reagents and exothermic reactions often involved in the synthesis of polyhalogenated heterocycles. organic-chemistry.orgresearchgate.netbme.hu The small reaction volumes and high surface-area-to-volume ratios within these reactors allow for precise temperature control, minimizing the risk of runaway reactions and improving product yields and purity. patsnap.com Future work will focus on developing end-to-end flow processes for the multi-step synthesis of the title compound, integrating reaction, separation, and purification into a single, seamless operation.

Beyond synthesis, this compound is an ideal candidate for inclusion in automated synthesis platforms designed for rapid library generation in drug discovery. whiterose.ac.uknih.govsigmaaldrich.com By immobilizing the pyridine core or utilizing it as a key reagent in a robotic system, hundreds or thousands of derivatives can be synthesized in parallel. researchgate.netresearchgate.net This high-throughput approach accelerates the discovery of new bioactive molecules by enabling extensive structure-activity relationship (SAR) studies.

Table 2: Batch vs. Flow Synthesis for Functionalized Pyridine Derivatives

Feature Batch Synthesis Continuous Flow Synthesis
Safety Higher risk of thermal runaways Excellent temperature control, enhanced safety bme.hu
Scalability Complex and often requires re-optimization Simpler scale-up by running longer or in parallel researchgate.net
Reaction Time Hours to days Minutes to hours organic-chemistry.org
Reproducibility Variable, dependent on scale and operator High, due to precise control of parameters organic-chemistry.org

| Process Integration | Difficult | Readily integrated with purification and analysis |

Expansion of Applications in Highly Specialized Chemical Fields

While halogenated pyridines are established scaffolds in pharmaceuticals and agrochemicals, the specific substitution pattern of this compound makes it suitable for highly specialized, cutting-edge applications. researchgate.net

One of the most promising emerging fields is radiochemistry, particularly for Positron Emission Tomography (PET) imaging. The bromomethyl group is an excellent handle for the rapid, late-stage introduction of molecules onto biomolecules or for the synthesis of novel PET tracers. The presence of fluorine allows for "cold" standards and could be explored for direct radiofluorination to introduce the PET isotope fluorine-18.

In materials science, the compound's high degree of halogenation and defined geometry make it an intriguing building block for functional materials. The potential for halogen bonding—a specific type of non-covalent interaction—could be exploited in the design of liquid crystals, organic semiconductors, or other materials with unique electronic and self-assembly properties. The fluorinated pyridine core is known to impart desirable characteristics like thermal stability and specific electronic properties, making it a target for inclusion in organic light-emitting diodes (OLEDs) or advanced polymers. researchgate.net

Synergistic Approaches Combining Synthetic and Computational Methodologies

The future of chemical research on this compound will be heavily influenced by the integration of computational chemistry with experimental synthesis. acs.org This synergistic approach allows for a deeper understanding of the molecule's properties and reactivity, accelerating discovery and reducing reliance on trial-and-error experimentation.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of unknown reactions. tandfonline.commanipal.edu By modeling transition states and reaction energy profiles, computational chemists can identify the most favorable conditions for a desired transformation or predict unexpected reactivity patterns. nih.govresearchgate.net This is particularly valuable for a polysubstituted molecule where electronic and steric effects are complex and non-intuitive. For instance, DFT can help predict the regioselectivity of further substitutions on the pyridine ring or the kinetic and thermodynamic favorability of competing reaction pathways involving the bromomethyl group. ias.ac.in

Furthermore, computational tools can guide the design of new molecules with tailored properties. By calculating parameters such as molecular orbital energies (HOMO/LUMO) and electrostatic potential, researchers can screen virtual libraries of derivatives to identify candidates with optimal electronic properties for applications in materials science or with specific binding characteristics for drug design. emerginginvestigators.org This in silico screening process focuses synthetic efforts on the most promising targets, saving significant time and resources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.